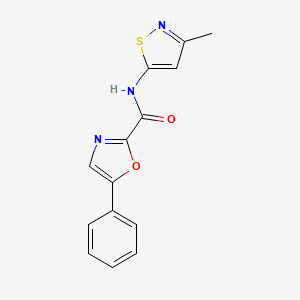

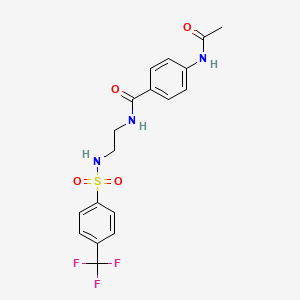

N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide" is a part of the broader family of heterocyclic compounds, featuring both oxazole and isothiazole rings. These classes of compounds are of significant interest due to their diverse pharmacological activities and presence in a variety of bioactive molecules.

Synthesis Analysis

The synthesis of oxazole derivatives, including those similar to the target compound, can involve copper-catalyzed intramolecular cyclization of functionalized enamides. This method allows for the introduction of ester, N-substituted carboxamide, or acyl functionalities at specific positions on the oxazole ring, providing a pathway to synthesize compounds with complex structures like "N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide" (Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, particularly those with carboxamide functionalities, can be confirmed through various spectroscopic methods, including NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the conformation of its rings (Lei et al., 2014).

Chemical Reactions and Properties

Isothiazole carboxamides exhibit potent allosteric antagonist activity, suggesting that structural derivatives, including our target compound, may also interact selectively with biological targets. The pharmacokinetic properties, such as plasma and brain exposure after oral dosing, of related isothiazole carboxamides have been documented, indicating potential for therapeutic application (Fisher et al., 2012).

Physical Properties Analysis

The synthesis and crystal structures of similar N-arylthiazole-5-carboxamide derivatives have been explored, with findings suggesting these compounds exhibit non-planar structures. This research provides a foundation for understanding the physical properties of "N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide", including its stability and crystallinity (Miryala et al., 2019).

Chemical Properties Analysis

The chemical behavior of related compounds, such as the unexpected isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(Benzothiazol-2-yl)-2-nitroethene-l,1-diamines, reveals the complex reactivity of the isothiazole ring. Such reactions highlight the potential for diverse chemical transformations that "N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide" might undergo under different conditions (Argilagos et al., 1997).

Aplicaciones Científicas De Investigación

Synthesis Techniques

Research has shown the development of efficient synthesis methods for oxazole derivatives, including those related to N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide. For instance, Kumar et al. (2012) described a two-step synthesis of 2-phenyl-4,5-substituted oxazoles, showcasing a method involving intramolecular copper-catalyzed cyclization. This process enables the introduction of various functionalities, including esters and carboxamides, to the oxazole ring, highlighting the versatility of oxazoles in synthetic chemistry (Kumar et al., 2012).

Biological Activities

In the realm of medicinal chemistry, the 3-phenyl-5-isothiazole carboxamide derivatives have been identified as potent allosteric antagonists of the mGluR1 receptor, with specific compounds demonstrating significant pharmacokinetic properties and efficacy in models of persistent pain (Fisher et al., 2012). Such findings underscore the potential therapeutic applications of isothiazole carboxamide derivatives in pain management.

Chemical Properties and Applications

The structural and chemical properties of oxazoles and related heterocycles have been extensively studied, leading to their application in various domains, including the synthesis of macrolides and anticancer agents. Wasserman et al. (1981) demonstrated the use of oxazoles as precursors for activated carboxylic acids, applicable in the synthesis of complex molecules such as macrolides, highlighting the utility of oxazoles in organic synthesis (Wasserman et al., 1981).

Safety And Hazards

This would involve a discussion of any risks associated with handling the compound, as well as appropriate safety precautions. It might also include a discussion of the compound’s environmental impact.

Direcciones Futuras

This would involve a discussion of potential future research directions. For example, if the compound is a drug, this might include a discussion of potential clinical trials. If the compound is a new material, this might include a discussion of potential applications.

I hope this general information is helpful. If you have any specific questions about these types of analyses, feel free to ask!

Propiedades

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-9-7-12(20-17-9)16-13(18)14-15-8-11(19-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZBHHLBCMDZLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)

![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)

![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)

![2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2495273.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)

![6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2495280.png)